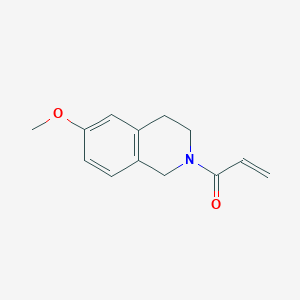

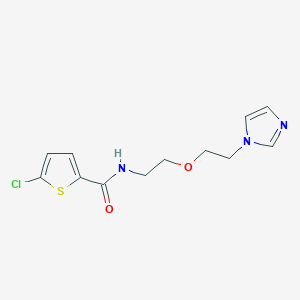

1-(6-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

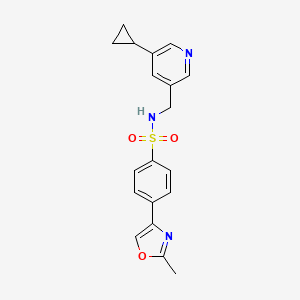

The compound “1-(6-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” is a novel 6-Methoxy-3,4-dihydro-1H-isoquinoline compound . It has been identified as a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner .

Molecular Structure Analysis

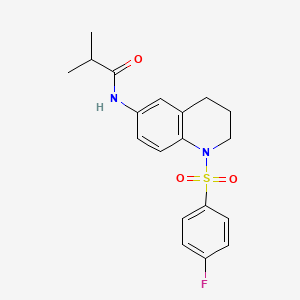

The molecular structure of this compound is based on a 3,4-dihydro-1H-isoquinoline ring system . The compound has a methoxy group (OCH3) attached at the 6-position, and a prop-2-en-1-one group attached at the 1-position of the isoquinoline ring .Mechanism of Action

The compound acts as a positive allosteric modulator (PAM) of the GLP-1 and GIP receptors . Allosteric modulators are agents that remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . When the compound binds to an allosteric (secondary) site on the receptor, it produces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site . This facilitates or potentiates an interaction of the ligand with the orthosteric binding site .

Future Directions

The compound has been identified as a potential treatment for diabetes, due to its role as a positive allosteric modulator of the GLP-1 and GIP receptors . Future research will likely focus on further characterizing its pharmacological properties, determining its efficacy and safety in preclinical and clinical studies, and potentially developing it into a therapeutic drug for diabetes .

properties

IUPAC Name |

1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10-8-12(16-2)5-4-11(10)9-14/h3-5,8H,1,6-7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAAGBVUXHRJCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)C=C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)

![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)

![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)